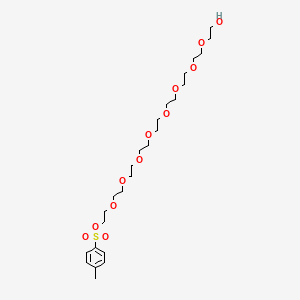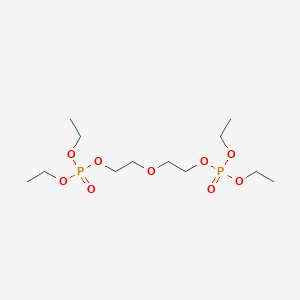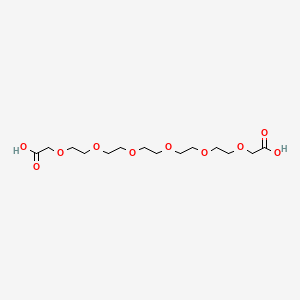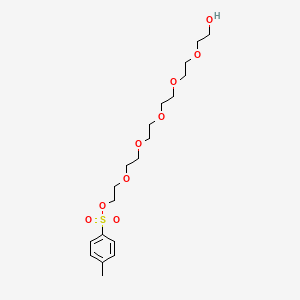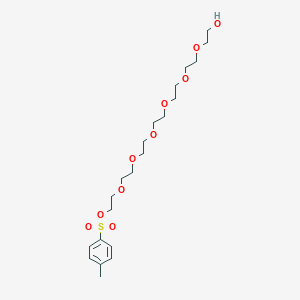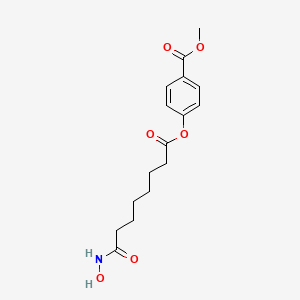
Remetinostat
Overview
Description
Mechanism of Action
Target of Action
Remetinostat is a histone deacetylase (HDAC) inhibitor . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene expression, cell cycle progression, and developmental events .
Mode of Action
This compound selectively binds to and inhibits HDAC, resulting in an accumulation of highly acetylated histones in the skin (dermis and epidermis). This leads to the induction of chromatin remodeling and the selective transcription of tumor suppressor genes .
Biochemical Pathways
The inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which can alter the expression of genes involved in cellular growth and proliferation . In particular, it has been found to play a role in the sequestration of GLI1, a transcription factor in the Hedgehog signaling pathway, which is integral to the pathogenesis of basal cell carcinoma (BCC) .
Pharmacokinetics
This compound is designed for topical application, making it active only in the skin. As soon as it reaches the bloodstream, it is degraded, avoiding the side effects associated with other HDAC inhibitors . This property indicates minimal systemic exposure given the short half-life of this compound .
Result of Action
The action of this compound leads to a decrease in cellular proliferation, supporting its antioncogenic effect . In clinical trials, it has demonstrated efficacy in reducing disease burden in patients with basal cell carcinoma . On pathologic examination, a significant proportion of tumors demonstrated complete resolution .
Action Environment
The unique design of this compound enables it to retain potency within the skin but be rapidly metabolized upon absorption, thus producing effective local activity in cutaneous lesions with negligible systemic effects . This suggests that the action, efficacy, and stability of this compound are influenced by its topical application and its rapid metabolism upon absorption .
Biochemical Analysis
Biochemical Properties
Remetinostat functions as an HDAC inhibitor, which means it inhibits the activity of histone deacetylases. These enzymes are responsible for removing acetyl groups from histone proteins, leading to chromatin condensation and suppression of gene expression. By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression . This compound specifically interacts with HDAC isoforms 1, 3, and 6 . This interaction leads to the modulation of gene expression, particularly genes involved in cell cycle regulation and apoptosis .
Cellular Effects
This compound has been shown to exert significant effects on various cell types, particularly cancer cells. In basal cell carcinoma, this compound reduces tumor burden by inhibiting cell proliferation and inducing apoptosis . It also affects cell signaling pathways, such as the Hedgehog signaling pathway, which is crucial for the growth and survival of BCC cells . Additionally, this compound influences gene expression by increasing the acetylation of histones, leading to the activation of tumor suppressor genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting HDACs. This inhibition results in the accumulation of acetylated histones, which in turn leads to chromatin remodeling and changes in gene expression . The increased acetylation of histones promotes the transcription of genes involved in cell cycle arrest and apoptosis, thereby inhibiting tumor growth . This compound also affects the phosphorylation of histones, further modulating gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is designed to be stable and retain its potency within the skin while being rapidly metabolized upon absorption . This ensures that its effects are localized to the skin, minimizing systemic exposure and side effects . Long-term studies have shown that this compound remains effective in reducing tumor burden and inducing apoptosis over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Higher doses of this compound have been associated with increased efficacy in reducing tumor size and burden . At very high doses, there may be an increased risk of local skin irritation and other adverse effects . It is important to determine the optimal dosage that maximizes efficacy while minimizing side effects .
Metabolic Pathways
This compound is primarily metabolized in the skin, where it retains its potency and exerts its effects locally . Upon absorption, it is rapidly degraded, minimizing systemic exposure . The metabolic pathways involved in the degradation of this compound include hydrolysis and subsequent excretion . This localized metabolism ensures that the compound remains active in the skin while reducing the risk of systemic toxicity .
Transport and Distribution
This compound is designed for topical application, which allows it to be absorbed directly into the skin . Once absorbed, it is distributed within the skin layers, where it exerts its effects on target cells . The compound is rapidly metabolized upon reaching the bloodstream, ensuring that its effects are localized to the skin . This targeted distribution minimizes systemic exposure and reduces the risk of side effects .
Subcellular Localization
Within the skin cells, this compound is primarily localized in the nucleus, where it interacts with histone proteins . The compound’s ability to inhibit HDACs and promote histone acetylation is crucial for its therapeutic effects . The subcellular localization of this compound ensures that it effectively modulates gene expression and inhibits tumor growth .
Preparation Methods
The synthesis of remetinostat involves several steps, including the preparation of key intermediates and the final coupling reaction. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that this compound is formulated as a 1% gel for topical application .
Chemical Reactions Analysis
Remetinostat, as an HDAC inhibitor, primarily interacts with histone proteins by inhibiting their deacetylation. This inhibition leads to increased acetylation of histones, which affects gene expression. The compound does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions .
Scientific Research Applications
Remetinostat has shown promise in several scientific research applications:
Cancer Treatment: It has been investigated for its efficacy in treating basal cell carcinoma and cutaneous T-cell lymphoma
Epigenetic Studies: As an HDAC inhibitor, this compound is used in research to study the role of histone acetylation in gene expression and cancer progression
Dermatology: Its topical application makes it a valuable tool in dermatological research, particularly in studying skin cancer treatments
Comparison with Similar Compounds
Remetinostat is unique among HDAC inhibitors due to its topical application, which limits systemic exposure and reduces side effects . Similar compounds include:
Vorinostat: An HDAC inhibitor used for the treatment of cutaneous T-cell lymphoma but administered orally, leading to systemic side effects.
Romidepsin: Another HDAC inhibitor used for similar indications but administered intravenously.
This compound’s ability to be applied topically and act locally within the skin sets it apart from these other HDAC inhibitors .
Properties
IUPAC Name |
methyl 4-[8-(hydroxyamino)-8-oxooctanoyl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-22-16(20)12-8-10-13(11-9-12)23-15(19)7-5-3-2-4-6-14(18)17-21/h8-11,21H,2-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZAHHULFQIBFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647779 | |
| Record name | Methyl 4-{[8-(hydroxyamino)-8-oxooctanoyl]oxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946150-57-8 | |
| Record name | Remetinostat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946150578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remetinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14869 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 946150-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-{[8-(hydroxyamino)-8-oxooctanoyl]oxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REMETINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37NT056AT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


